2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
Description
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (CAS: 31127-39-6) is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS: 29668-44-8), a benzodioxane-based aldehyde. The oxime is synthesized via the condensation of the aldehyde with hydroxylamine, introducing a hydroxylimino (-CH=N-OH) group. The parent aldehyde is a key intermediate in synthesizing pharmacologically active compounds, including anticancer agents and antioxidants .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-10-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBKHWWMQAHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2,3-Dihydrobenzo[b] dioxine-6-methanol
The aldehyde precursor is typically synthesized via oxidation of the corresponding primary alcohol, 2,3-Dihydrobenzo[b]dioxine-6-methanol (CAS 636552-39-8). A widely adopted method involves the use of pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C for 4–6 hours, achieving conversions >90%. Alternative oxidants such as manganese dioxide or Swern conditions (oxalyl chloride/DMSO) have been reported but require stricter temperature control (−50°C).
Direct Formylation Strategies
Electrophilic formylation using the Vilsmeier-Haack reaction (POCl₃/DMF) on 2,3-Dihydrobenzo[b]dioxine has been explored but results in lower regioselectivity due to competing reactions at the dioxane oxygen atoms. Microwave-assisted formylation with hexamethylenetetramine (HMTA) in trifluoroacetic acid improves yield to 75% within 30 minutes but necessitates specialized equipment.
Oxime Formation: Condensation with Hydroxylamine
Classical Hydroxylamine Hydrochloride Protocol
The most frequently cited method involves refluxing 2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde with hydroxylamine hydrochloride in a 1:1.5 molar ratio. A representative procedure from Ambeed utilizes:
| Parameter | Condition |
|---|---|
| Solvent System | Ethanol/Water (1:1 v/v) |
| Base | Sodium Acetate (2.0 equiv) |
| Temperature | 80°C |
| Reaction Time | 3–4 hours |
| Yield | 82% |
The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the (E)-oxime isomer predominantly. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) isolates the product with >95% purity.
Microwave-Assisted Synthesis
Reducing reaction times to 15–20 minutes, microwave irradiation at 100°C in ethanol with catalytic acetic acid achieves comparable yields (78–80%) while minimizing side products like Beckmann rearrangement byproducts. This method is particularly advantageous for thermally sensitive substrates.
Solid-Phase Synthesis
Immobilized hydroxylamine on polystyrene resin enables a solvent-free approach at 60°C, yielding 70–73% product. Although environmentally favorable, the need for resin regeneration limits industrial applicability.
Catalytic and Metal-Mediated Methods
Nickel-Catalyzed Oxime Formation
Recent advances employ NiCl₂·6H₂O (5 mol%) in acetonitrile at 60°C, accelerating the condensation to 1 hour with 85% yield. The nickel center facilitates imine intermediate stabilization, as evidenced by in situ FT-IR studies showing accelerated Schiff base formation.
Photocatalytic Approaches
Visible-light-driven catalysis using eosin Y (0.5 mol%) and LED irradiation (450 nm) in DMF achieves 88% yield under aerobic conditions. This method avoids strong acids/bases, making it suitable for acid-labile substrates.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at t₃ = 4.2 minutes, confirming >99% purity in optimized protocols.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Hydroxylamine | 82 | 3–4 h | High reproducibility | High solvent consumption |
| Microwave-Assisted | 80 | 15–20 min | Rapid synthesis | Specialized equipment required |
| Nickel-Catalyzed | 85 | 1 h | Mild conditions | Metal contamination risk |
| Photocatalytic | 88 | 2 h | Eco-friendly | Sensitivity to oxygen |
Scalability and Industrial Considerations
Pilot-scale batches (1 kg) using the classical method in ethanol/water demonstrate consistent yields (79–81%) with a 6-hour processing time. Continuous flow reactors reduce purification steps by integrating inline liquid-liquid extraction, though initial capital costs remain high. Regulatory-compliant routes prioritize hydroxylamine hydrochloride over its free base due to safer handling profiles .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oximes.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry Applications
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Complex Organic Molecules : It is used to create derivatives that can serve as intermediates in the synthesis of pharmaceuticals and specialty chemicals.
- Reactivity : The compound can undergo oxidation, reduction, and electrophilic aromatic substitution reactions, making it useful for developing new compounds with desired properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product | Common Reagents |
|---|---|---|
| Oxidation | 1,4-Benzodioxin-6-carboxylic acid | KMnO₄, CrO₃ |
| Reduction | 1,4-Benzodioxin-6-carboxaldehyde amine | NaBH₄, LiAlH₄ |
| Electrophilic Substitution | Various substituted benzodioxin derivatives | Br₂, HNO₃ |
Biological Applications
Research indicates that this compound exhibits potential biological activities:
- Antibacterial and Antifungal Properties : Studies have shown that derivatives of this compound can inhibit the growth of pathogenic bacteria and fungi.
- Therapeutic Effects : Investigations into its anti-inflammatory and anticancer properties are ongoing. Preliminary findings suggest it may modulate pathways involved in oxidative stress and inflammation.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that specific derivatives exhibited significant activity compared to standard antibiotics .
Medical Applications
The therapeutic potential of this compound is being explored in various medical contexts:
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
- Cancer Research : Ongoing studies are assessing its efficacy in targeting cancer cells through specific molecular interactions.
Industrial Applications
In industry, this compound is utilized for:
- Synthesis of Specialty Chemicals : Its unique structure allows for the production of various industrial chemicals.
- Material Science : It is being investigated for use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation, but it is believed to interfere with key biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The oxime’s reactivity and bioactivity differ significantly from analogs with alternative substituents. Key comparisons include:
Key Insights :
- The oxime’s hydroxylimino group improves solubility in polar solvents compared to the aldehyde .
- Carboxylic acid derivatives exhibit distinct pharmacokinetic profiles due to ionization at physiological pH .
- Halogenated analogs (e.g., bromo derivatives) may enhance binding affinity in drug-receptor interactions .
Anticancer Activity
- Acrylonitrile Analogs: Derivatives like (Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylacrylonitrile (3f–3k) exhibit nanomolar cytotoxicity against human cancer cells, attributed to electron-deficient acrylonitrile moieties .
Antioxidant Activity
- α-Aminophosphonates: Synthesized from the parent aldehyde, compounds like dimethyl (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-nitrophenylamino)methylphosphonate show potent DPPH scavenging and lipid peroxidation inhibition .
- Oxime: Unreported in antioxidant assays but structurally akin to hydroxylamine derivatives, which are known radical scavengers .
Physicochemical Properties
| Property | Oxime (31127-39-6) | Aldehyde (29668-44-8) | Carboxylic Acid (4442-54-0) |
|---|---|---|---|
| Molecular Formula | C9H9NO3 | C9H8O3 | C9H8O4 |
| Molecular Weight | 179.17 g/mol | 164.16 g/mol | 180.16 g/mol |
| Solubility | High in polar solvents | Moderate in organic solvents | High (ionizable) |
| Melting Point | Not reported | Not reported | 210–212°C |
Biological Activity
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound features a benzodioxin ring fused with an aldehyde and an oxime functional group. The molecular formula is , with a molecular weight of approximately 179.17 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It modulates pathways related to oxidative stress and inflammation by interacting with specific enzymes and receptors. Notably, it has shown potential in inhibiting pro-inflammatory cytokines in cell culture studies .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
These findings highlight the potential of this compound in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Oxidative Stress Modulation : The compound enhances the antioxidant defense system by upregulating key enzymes such as superoxide dismutase (SOD) and catalase.
- Cytokine Regulation : It inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antibacterial activity of the compound against clinical isolates of Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 50 µg/mL.
- Anti-inflammatory Potential : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced inflammatory markers significantly compared to control groups.
- Cancer Cell Studies : A recent investigation into its anticancer properties revealed that the compound effectively inhibited the growth of MCF-7 cells in a dose-dependent manner.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 2879-20-1) with hydroxylamine under acidic or basic conditions. Optimization involves adjusting pH (e.g., sodium acetate buffer for mild conditions) and reaction time. Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion. For higher yields, consider solvent selection (e.g., ethanol/water mixtures) and stoichiometric excess of hydroxylamine (1.2–1.5 equivalents) to drive the reaction .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this oxime derivative?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm the oxime formation (δ 8.5–9.0 ppm for imine protons) and FT-IR for the C=N stretching band (~1600–1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with a C18 column and UV detection at 254 nm. Cross-reference with analogs like 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0) to identify structural deviations .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow hazard codes H301 (toxic if swallowed) and H315 (skin irritation). Use fume hoods for synthesis, wear nitrile gloves, and avoid contact with oxidizing agents. Store at 2–8°C in airtight containers under nitrogen to prevent degradation. Refer to safety data sheets (SDS) for structurally similar compounds, such as N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide (CAS 301307-06-2), which shares reactivity risks .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and stability of this oxime in complex reaction systems?
- Methodological Answer : Employ density functional theory (DFT) to model the electronic structure of the oxime group and its resonance stabilization. Reaction path searches using quantum chemical software (e.g., Gaussian or ORCA) can predict intermediates in nucleophilic additions or cyclization reactions. Compare results with experimental kinetics data to refine computational models. ICReDD’s integrated approach, combining computation and experimental feedback, is a validated framework .
Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in the compound’s catalytic applications?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Use microkinetic modeling to incorporate solvent polarity (e.g., dielectric constant of DMSO vs. THF) into simulations. Validate with in situ techniques like Raman spectroscopy to detect transient intermediates. For example, discrepancies in reaction pathways for analogs such as 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 39270-39-8) were resolved by adjusting solvation parameters in simulations .
Q. How can factorial design optimize multi-step syntheses involving this oxime as an intermediate?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25°C vs. 60°C), catalyst loading (0.1–1 mol%), and reaction time (6–24 hrs). Analyze main effects and interactions via ANOVA to identify critical parameters. For instance, optimizing the coupling of this oxime with thiazole derivatives (e.g., CAS 883065-90-5) revealed catalyst loading as the dominant factor in yield improvement .
Q. What advanced separation techniques are effective for isolating this oxime from by-products in scaled-up reactions?
- Methodological Answer : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation. Membrane technologies (nanofiltration) or centrifugal partition chromatography (CPC) are scalable alternatives. Reference separation protocols for (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol (CAS 39270-39-8), which shares similar hydrophobicity .
Methodological Resources
- Experimental Design : Quasi-experimental frameworks (e.g., pretest-posttest designs) ensure reproducibility in kinetic studies .
- Data Analysis : Use cheminformatics tools (e.g., PubChem’s structure clustering) to compare properties with analogs like 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (CAS 3663-80-7) .
- Safety and Compliance : Align storage protocols with CRDC guidelines for hazardous chemical engineering (subclass RDF2050199) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
